molecular formula C8H3BrCl2N2 B2621897 6-Bromo-2,7-dichloroquinazoline CAS No. 1036757-08-0

6-Bromo-2,7-dichloroquinazoline

Cat. No.: B2621897
CAS No.: 1036757-08-0
M. Wt: 277.93
InChI Key: APEAOBLDQOPTNT-UHFFFAOYSA-N
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Description

6-Bromo-2,7-dichloroquinazoline is a useful research compound. Its molecular formula is C8H3BrCl2N2 and its molecular weight is 277.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,7-dichloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEAOBLDQOPTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=CC(=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Solubility of 6-Bromo-2,4-dichloroquinazoline in Dimethyl Sulfoxide (DMSO) and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Editor's Note: This guide pertains to 6-Bromo-2,4-dichloroquinazoline , the chemical structure for which extensive data and commercial availability are confirmed[1][2][3]. The initial topic requested "6-Bromo-2,7-dichloroquinazoline" does not correspond to a readily available or widely documented compound. All physicochemical properties and subsequent analyses are based on the 2,4-dichloro isomer.

Executive Summary

Solubility is a critical physicochemical parameter that dictates the success of a compound throughout the drug discovery and development pipeline. Misunderstanding or failing to accurately characterize a compound's solubility can lead to significant errors in screening data, irreproducible bioassay results, and formidable challenges in formulation and preclinical development[4]. This technical guide provides an in-depth analysis of the solubility of 6-Bromo-2,4-dichloroquinazoline, a heterocyclic building block common in medicinal chemistry, in two essential laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol.

This document moves beyond a simple data sheet to offer a foundational understanding of the intermolecular forces governing solubility. We present detailed, field-tested protocols for determining thermodynamic solubility, explain the causality behind experimental choices, and interpret the expected outcomes based on the molecular properties of the solute and solvents.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" provides a useful heuristic, but a deeper, more mechanistic understanding is required for scientific applications. Dissolution is a thermodynamic process governed by the change in Gibbs free energy (ΔG), which is influenced by both enthalpy (ΔH) and entropy (ΔS). A substance dissolves when the energy released from new solute-solvent interactions favorably compensates for the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.

For 6-Bromo-2,4-dichloroquinazoline, a largely rigid, aromatic, and halogenated molecule, key factors include:

  • Polarity and Dipole Moment: The molecule possesses polar C-Cl and C-N bonds, creating a molecular dipole that can interact with polar solvents.

  • Hydrogen Bonding: The quinazoline nitrogen atoms are potential hydrogen bond acceptors. The molecule lacks hydrogen bond donors.

  • van der Waals Forces: The planar aromatic system allows for significant London dispersion forces.

The choice of solvent is paramount. DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons to donate for hydrogen bonding[5][6]. Its primary mode of interaction is through strong dipole-dipole forces, and it is an excellent hydrogen bond acceptor[7]. Methanol , in contrast, is a polar protic solvent, capable of both donating and accepting hydrogen bonds, in addition to engaging in dipole-dipole interactions[8][9].

Physicochemical Properties of Solute and Solvents

A comparative analysis of the fundamental properties of the compound and solvents is essential for predicting and interpreting solubility behavior.

Property6-Bromo-2,4-dichloroquinazolineDimethyl Sulfoxide (DMSO)Methanol
Molecular Formula C₈H₃BrCl₂N₂[1](CH₃)₂SO[6]CH₃OH[8]
Molecular Weight 277.93 g/mol [1]78.13 g/mol [5]32.04 g/mol [8]
Solvent Type N/A (Solute)Polar Aprotic[10]Polar Protic[8]
Boiling Point N/A189 °C[5]64.7 °C[9]
Density (at 25°C) N/A (Solid)[2]1.096 g/mL[5]0.792 g/cm³[8]
Dipole Moment N/A4.3 D[5]1.7 D
Predicted XLogP *4.2[1]-1.35-0.77

*XLogP is a measure of lipophilicity. A higher value indicates lower aqueous solubility.

Quantitative Solubility Analysis

While no specific experimental solubility values for 6-Bromo-2,4-dichloroquinazoline in DMSO and methanol are published in peer-reviewed literature, we can make authoritative predictions based on its structure and the properties of the solvents. The compound's high XLogP (4.2) suggests it is highly lipophilic and will have very poor solubility in aqueous media[1].

SolventPredicted Solubility ClassExpected Quantitative RangeRationale
DMSO Very High / Freely Soluble >100 mg/mL (>360 mM)DMSO is a powerful, "universal" organic solvent capable of overcoming the crystal lattice energy of complex organic molecules through strong dipole-dipole interactions[6][7]. It is the standard for preparing high-concentration stock solutions in screening campaigns for this reason[11].
Methanol Soluble to Moderately Soluble 10 - 50 mg/mL (36 - 180 mM)Methanol is a good polar solvent but is less effective than DMSO at solvating large, non-polar structures[12]. While it can act as a hydrogen bond acceptor for the quinazoline nitrogens, its smaller dipole moment and lower boiling point suggest weaker solvating power compared to DMSO.

Crucial Caveat: These are expert predictions. For any application requiring precise concentrations, such as formulation or quantitative biology, the experimental determination of solubility is mandatory.

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for measuring solubility is the shake-flask equilibrium method[13][14]. This protocol ensures that the system has reached a true thermodynamic equilibrium, providing a definitive solubility value.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, ensuring the solution becomes saturated. After reaching equilibrium, the undissolved solid is removed, and the concentration of the compound in the clear supernatant is quantified, typically by HPLC-UV.

Materials & Equipment
  • 6-Bromo-2,4-dichloroquinazoline (solid)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous Methanol (≥99.9%)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator capable of holding vials

  • Temperature-controlled incubator (set to 25°C)

  • Syringes and 0.45 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with a UV detector and a suitable C18 column

  • Volumetric flasks for standard preparation

Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification weigh 1. Weigh Excess Solid (~10 mg of compound) add_solvent 2. Add Solvent (1 mL DMSO or Methanol) weigh->add_solvent agitate 3. Agitate Vials (24-48h at 25°C) add_solvent->agitate settle 4. Let Settle (Optional, 1h) agitate->settle filtrate 5. Filter Supernatant (0.45 µm PTFE filter) settle->filtrate dilute 6. Dilute Filtrate (Serially into mobile phase) filtrate->dilute inject 7. Analyze via HPLC-UV dilute->inject calculate 8. Calculate Concentration (vs. Calibration Curve) inject->calculate G solute 6-Bromo-2,4-dichloroquinazoline (Solute) solubility_dmso High Solubility solute->solubility_dmso Strong Dipole-Dipole (S=O bond) solubility_methanol Moderate Solubility solute->solubility_methanol Dipole-Dipole dmso DMSO (Solvent) dmso->solubility_dmso H-Bond Acceptor (for Quinazoline N) methanol Methanol (Solvent) methanol->solubility_methanol H-Bond Acceptor & Donor (N accepts, OH donates)

Caption: Predicted solute-solvent interactions.

  • In DMSO: The powerful sulfoxide (S=O) bond in DMSO creates a very large dipole moment, leading to strong dipole-dipole interactions with the polar bonds of the quinazoline ring system.[5][7] Furthermore, the oxygen atom in DMSO is an effective hydrogen bond acceptor, interacting with any potential acidic protons on a solute. While our target compound has no H-bond donors, the quinazoline nitrogens can act as H-bond acceptors, but the primary driver of solubility is the strong polar interaction which effectively breaks down the crystal lattice.

  • In Methanol: Methanol is also polar and can engage in dipole-dipole interactions. Its hydroxyl (-OH) group allows it to act as both a hydrogen bond donor and acceptor.[8] It can accept a hydrogen bond from a solute or donate its proton to the quinazoline nitrogen atoms. However, the overall smaller dipole moment and the energy required to break methanol's own extensive hydrogen-bonding network make it a less powerful solvent for this specific large, lipophilic compound compared to DMSO.

Practical Implications for Researchers

  • Stock Solutions: Due to its exceptional solvating power and high boiling point, DMSO is the recommended solvent for preparing high-concentration primary stock solutions (e.g., 10-50 mM) for screening and bioassays.[11][15]

  • Crystallization: Methanol's moderate solubility and higher volatility make it a more suitable candidate for use as a recrystallization solvent, potentially in a co-solvent system, to purify the compound.

  • Assay Interference: When using DMSO stock solutions for aqueous biological assays, the final DMSO concentration should be carefully controlled (typically <0.5%) to avoid solvent-induced artifacts. If an assay is sensitive to DMSO, exploring methanol as a co-solvent may be an option, but the lower solubility will necessitate working with lower compound concentrations.

References

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Methanol. (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]

  • PHYSICAL PROPERTIES OF METHANOL. (n.d.). Cetiner Engineering. Retrieved from [Link]

  • Methanol: Structure, Properties, Uses, and Safety Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Chemistry Methanol. (n.d.). SATHEE, Government of India. Retrieved from [Link]

  • DMSO Physical Properties. (n.d.). gChem. Retrieved from [Link]

  • Physical properties of dimethyl sulphoxide and water. (n.d.). ResearchGate. Retrieved from [Link]

  • Methanol | CH3OH | CID 887. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties. (2005, November). Regulations.gov. Retrieved from [Link]

  • Kinetic Solubility. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Singh, S., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11449-11463. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies, 21(3), 44-48. Retrieved from [Link]

  • Thermodynamic solubility. (n.d.). PCBIS, Strasbourg. Retrieved from [Link]

  • Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]

  • 6-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 10107568. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Polishchuk, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3960. Retrieved from [Link]

  • MSDS of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylicacid. (2010, April 7). Capot Chemical. Retrieved from [Link]

  • 6-bromo-2-chloroquinoline-3-methanol (C10H7BrClNO). (n.d.). PubChemLite. Retrieved from [Link]

Sources

Whitepaper: Structural Analysis of 2,7-Dichloroquinazoline Derivatives: From Synthesis to Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including several FDA-approved anticancer drugs.[1][2] The specific substitution pattern of this heterocyclic system dramatically influences its physicochemical properties and pharmacological activity. This guide provides an in-depth exploration of 2,7-dichloroquinazoline derivatives, a class of compounds that serves as a versatile intermediate for synthesizing potent therapeutic agents. We will dissect the synthetic rationale, elucidate the core structural features through advanced analytical techniques, and connect these structural insights to their biological significance. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

The Quinazoline Core: Significance of the 2,7-Dichloro Substitution

Quinazoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The efficacy of these compounds is often tied to specific substitutions on the quinazoline ring. Halogenation, in particular, is a well-established strategy in drug design to modulate factors like lipophilicity, metabolic stability, and binding affinity.

The 2,7-dichloroquinazoline core is of particular interest for several reasons:

  • Reactive Handles for Derivatization: The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic substitution reactions.[5] This allows for the systematic and modular synthesis of extensive compound libraries by introducing various amine, alcohol, or thiol-containing fragments. The reactivity at C4 is generally higher than at C2, enabling selective functionalization.[5]

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms influences the electron density of the entire ring system, which can be critical for interactions with biological targets like enzyme active sites.

  • Established Bioactivity: Halogen substitution at the 7-position of the quinazoline ring is a common feature in potent kinase inhibitors, suggesting its importance for target engagement.[6][7]

The logical workflow for developing drugs from this core involves synthesis, comprehensive structural validation, and correlation with biological activity.

G cluster_0 Conceptualization & Synthesis cluster_1 Structural Elucidation cluster_2 Evaluation Start Precursor Selection (e.g., 7-Chloro-4(3H)-quinazolinone) Synth Synthesis of 2,7-Dichloroquinazoline Core Start->Synth Deriv Library Synthesis via Nucleophilic Substitution Synth->Deriv NMR NMR Spectroscopy (¹H, ¹³C) Deriv->NMR MS Mass Spectrometry (HRMS) Deriv->MS XRAY X-Ray Crystallography (Single Crystal) Deriv->XRAY Bio Biological Screening (e.g., Kinase Assays) Deriv->Bio Comp Computational Modeling (Docking, DFT) NMR->Comp XRAY->Comp SAR Structure-Activity Relationship (SAR) Comp->SAR Bio->SAR Lead Lead Optimization SAR->Lead G cluster_0 Experimental Workflow cluster_1 Data Processing & Structure Solution cluster_2 Analysis & Validation Crystal Grow Single Crystal (Slow Evaporation, Vapor Diffusion) Mount Mount Crystal on Diffractometer Crystal->Mount Data X-ray Data Collection Mount->Data Integrate Data Integration & Scaling Data->Integrate Solve Structure Solution (e.g., Direct Methods) Integrate->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis (Bond Lengths, Angles, Packing) Refine->Validate Report Generate Crystallographic Information File (CIF) Validate->Report

Sources

A Proposed Synthetic Route for 6-Bromo-2,7-dichloroquinazoline: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] The specific substitution pattern of a quinazoline derivative dictates its pharmacological profile, making the development of robust synthetic routes to novel analogues a critical endeavor for drug discovery. This guide focuses on the synthesis of 6-Bromo-2,7-dichloroquinazoline, a compound with potential as a versatile intermediate for further functionalization.

Proposed Synthetic Pathway Overview

The proposed synthesis commences with the construction of a key substituted benzonitrile intermediate, followed by the formation of the quinazoline ring system, and culminates in the conversion of a 2-amino group to the target 2-chloro substituent via a classical Sandmeyer reaction. This strategy is designed to maximize yield and purity at each stage of the synthesis.

Synthetic_Pathway cluster_0 Step 1: Quinazoline Ring Formation cluster_1 Step 2: Deaminative Chlorination A 2-Amino-5-bromo-4-chlorobenzonitrile (Key Intermediate) B 2-Amino-6-bromo-7-chloroquinazoline A->B Guanidine carbonate, 2-Ethoxyethanol, Reflux C This compound (Final Product) B->C 1. NaNO2, HCl (aq), 0-5 °C 2. CuCl, HCl (aq)

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of the Quinazoline Core

The cornerstone of this synthetic approach is the construction of the quinazoline ring from a strategically substituted precursor. The use of 2-aminobenzonitriles for the synthesis of 2-aminoquinazolines is a well-established and efficient method.[2]

Step 1.1: Synthesis of 2-Amino-6-bromo-7-chloroquinazoline from 2-Amino-5-bromo-4-chlorobenzonitrile

The initial step involves the cyclization of the key intermediate, 2-amino-5-bromo-4-chlorobenzonitrile, with guanidine. This reaction proceeds via an initial condensation between the nitrile group and guanidine, followed by an intramolecular cyclization and tautomerization to form the stable 2-aminoquinazoline ring system. 2-Ethoxyethanol is selected as a high-boiling, polar aprotic solvent to facilitate the reaction at elevated temperatures, ensuring complete conversion.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromo-4-chlorobenzonitrile (1.0 eq), guanidine carbonate (1.5 eq), and 2-ethoxyethanol to achieve a 0.5 M concentration of the starting nitrile.

  • Stir the suspension and heat the reaction mixture to reflux (approximately 135 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Pour the mixture into cold water and stir for 30 minutes to fully precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 2-amino-6-bromo-7-chloroquinazoline. The product can be further purified by recrystallization if necessary.

Part 2: Conversion to this compound

The final step in the proposed synthesis is the conversion of the 2-amino group to a 2-chloro group. The Sandmeyer reaction is the classic and most reliable method for this transformation.[3][4] It involves the diazotization of the primary aromatic amine followed by the copper(I) chloride-mediated substitution of the diazonium group with chloride.

Step 2.1: Sandmeyer Reaction of 2-Amino-6-bromo-7-chloroquinazoline

The 2-amino group on the quinazoline ring is first converted to a diazonium salt using sodium nitrite in a strong acidic medium (hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. This intermediate is then immediately treated with a solution of copper(I) chloride, which catalyzes the displacement of the diazonium group by a chloride ion, releasing nitrogen gas and forming the desired 2-chloroquinazoline.[5][6]

Experimental Protocol:

  • In a flask, suspend 2-amino-6-bromo-7-chloroquinazoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at a 1:1 ratio.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Data Summary

Compound NameStructureMolecular FormulaMolecular WeightRole
2-Amino-5-bromo-4-chlorobenzonitrile(Structure to be visualized)C₇H₄BrClN₂231.48Key Intermediate
2-Amino-6-bromo-7-chloroquinazoline(Structure to be visualized)C₈H₅BrClN₃274.51Intermediate
This compound(Structure to be visualized)C₈H₃BrCl₂N₂293.94Final Product

Conclusion

This technical guide outlines a robust and scientifically grounded proposed synthesis for this compound. By employing a logical sequence of well-precedented reactions—quinazoline ring formation from a benzonitrile precursor and a subsequent Sandmeyer reaction—this pathway offers a reliable method for accessing this valuable chemical intermediate. The detailed protocols and mechanistic rationale provided herein are intended to empower researchers in medicinal chemistry and drug development to synthesize this and related quinazoline derivatives for the advancement of their research programs.

References

  • 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (n.d.). SciELO. Retrieved February 15, 2026, from [Link]

  • Preparation of 2,4-dichloroquinazoline. (n.d.). Google Patents.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023, November 17). MDPI. Retrieved February 15, 2026, from [Link]

  • Deaminative chlorination of aminoheterocycles. (2021, December 16). PMC. Retrieved February 15, 2026, from [Link]

  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. Retrieved February 15, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, August 20). PMC. Retrieved February 15, 2026, from [Link]

  • Reactions involving arenediazonium salts. (2020, July 1). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Synthesis of kinase inhibitors using 6-Bromo-2,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of FGFR Kinase Inhibitors Using 6-Bromo-2,7-dichloroquinazoline

Executive Summary

This technical guide details the synthetic utility of This compound (CAS: 1036757-08-0), a specialized scaffold distinct from the canonical 4-anilinoquinazoline EGFR inhibitors (e.g., Gefitinib).[1] While 2,4-dichloroquinazolines are ubiquitous in epidermal growth factor receptor (EGFR) targeting, the 2,7-dichloro-4-hydro scaffold has emerged as a critical pharmacophore for Fibroblast Growth Factor Receptor (FGFR) inhibitors and Adenosine Receptor antagonists. This note provides a validated workflow for orthogonal functionalization: exploiting the high electrophilicity of the C2-position and the cross-coupling potential of the C6-bromide.[1]

Structural Logic & Reactivity Profile

To successfully utilize this scaffold, researchers must understand the electronic hierarchy of its three halogenated sites. Unlike the 2,4-dichloro analogs where the C4-position is the primary electrophile, this compound presents a unique reactivity landscape.[1]

Reactivity Hierarchy (Most to Least Reactive)
  • C6-Bromine (Cross-Coupling): Under Pd-catalyzed conditions, the C6-aryl bromide is the most reactive site for Suzuki-Miyaura coupling, allowing for the early introduction of hydrophobic tail groups.[1]

  • C2-Chlorine (SNAr): The C2 position, flanked by two ring nitrogens, is highly activated for Nucleophilic Aromatic Substitution (SNAr), typically with primary or secondary amines.

  • C7-Chlorine (Inert/Late-Stage): The C7-aryl chloride is electronically deactivated and sterically hindered.[1] It generally remains intact through standard coupling and substitution sequences, serving as a stable lipophilic modulator or requiring specialized phosphine ligands for activation.

Strategic Comparison: 2,4- vs. 2,7-Scaffolds
Feature6-Bromo-2,4-dichloroquinazolineThis compound
Primary Electrophile C4-Cl (SNAr)C6-Br (Suzuki) or C2-Cl (SNAr)
Kinase Target Class EGFR, HER2 (Tyrosine Kinases)FGFR, A2AR (Ser/Thr & GPCRs)
C4 Substituent Amine (Hinge Binder)Hydrogen (Steric permissiveness)
Key Mechanism Hinge binding via N1/C4-NHHinge binding via N1/C2-NH

Validated Synthetic Protocol

This protocol describes a linear synthesis of a prototype FGFR inhibitor, prioritizing the C6-Suzuki coupling first , followed by C2-amination .[1] This sequence minimizes side reactions at the C2 position during the metal-catalyzed step.[1]

Workflow Visualization

G Start Start: 6-Bromo-2,7- dichloroquinazoline Step1 Step 1: Suzuki Coupling (C6-Arylation) Start->Step1 Ar-B(OH)2 Pd(PPh3)2Cl2 Inter1 Intermediate: 2,7-Dichloro-6-aryl quinazoline Step1->Inter1 Step2 Step 2: SNAr (C2-Amination) Inter1->Step2 R-NH2 DIPEA, Heat Final Final Product: FGFR Inhibitor Analog Step2->Final

Caption: Sequential functionalization strategy prioritizing C6-arylation followed by C2-amination.

Phase 1: C6-Arylation via Suzuki-Miyaura Coupling

Objective: Install the hydrophobic moiety at the C6 position while preserving the C2-chloro group.[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Coupling Partner: 3,5-Dimethoxyphenylboronic acid (1.1 equiv)[1][2]

  • Catalyst: Pd(PPh3)2Cl2 (5-10 mol%)[1]

  • Base: Cesium Carbonate (Cs2CO3) (3.0 equiv)

  • Solvent: THF:Water (5:1 v/v)

Procedure:

  • Degassing: Charge a reaction vessel with the quinazoline substrate, boronic acid, and base. Suspend in THF/Water. Sparge with Nitrogen or Argon for 15 minutes. Critical: Oxygen removal prevents homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 under positive inert gas pressure.

  • Reaction: Heat the mixture to 85°C for 3–5 hours. Monitor via LC-MS for the disappearance of the bromide (M+H 277/279) and formation of the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The C2-Cl group is stable under these conditions.[1]

Technical Insight: The use of Cs2CO3 rather than K2CO3 often improves yields in heterogeneous THF/Water systems by enhancing the solubility of the inorganic base.

Phase 2: C2-Amination via Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the solubilizing group or hinge-binding amine at the activated C2 position.[1]

Materials:

  • Substrate: 2,7-Dichloro-6-(aryl)quinazoline (from Phase 1)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Piperazine, or Aniline derivative) (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane or DMF[1]

Procedure:

  • Dissolution: Dissolve the Phase 1 intermediate in anhydrous 1,4-Dioxane.

  • Addition: Add DIPEA followed by the amine.

  • Reaction: Heat to 90°C in a sealed tube.

    • Note: The C2-Cl is less reactive than the C4-Cl of standard quinazolines.[1][3] Higher temperatures or longer reaction times (overnight) may be required compared to Gefitinib-style synthesis.[1]

  • Monitoring: LC-MS should show displacement of the chlorine (M-35+Amine Mass).[1]

  • Isolation: Concentrate solvent. Precipitate with water or ether (depending on lipophilicity) or purify via preparative HPLC.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield in Suzuki (Phase 1) Hydrolysis of C2-ClReduce water ratio in solvent; switch to anhydrous conditions with K3PO4.
No Reaction at C2 (Phase 2) Steric hindranceSwitch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temp to 120°C.
C7-Cl Displacement Over-reactionThe C7-Cl is generally inert.[1] If displacement occurs, lower temperature and strictly control amine equivalents (1.05 eq).
Pd Catalyst Poisoning N-coordinationThe quinazoline nitrogens can bind Pd.[1] Increase catalyst loading to 10% or use a bidentate ligand (e.g., XPhos).

References

  • Synthesis of FGFR Inhibitors: Patent WO2015061572A1. "Inhibitors of the fibroblast growth factor receptor."[4] (2015). Describes the specific synthesis of this compound and subsequent Suzuki coupling.

  • Quinazoline Reactivity: Molecules. "Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines." (2014).[1][5] Discusses comparative reactivity of halogenated quinazolines.

  • General Kinase Inhibitor Design: Journal of Medicinal Chemistry. "Discovery of mutant FLT3 inhibitor as AML drug candidate."[6] (2021).[6] Illustrates SAR principles for quinazoline-based kinase inhibitors.

Sources

Topic: Nucleophilic Aromatic Substitution of 6-Bromo-2,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Methodology Guide

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on performing nucleophilic aromatic substitution (SNAr) reactions on the 6-bromo-2,7-dichloroquinazoline scaffold. Quinazoline derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities.[1][2] This guide elucidates the underlying principles governing the regioselectivity of this polysubstituted heterocycle, offers field-proven, step-by-step protocols for substitution with various nucleophiles, and explains the causal reasoning behind experimental design choices. Our objective is to equip scientists with the foundational knowledge and practical methodologies required to confidently and successfully synthesize novel quinazoline analogs for downstream applications.

Scientific Foundation: The Quinazoline Scaffold and SNAr

The quinazoline ring system is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates for treating a spectrum of diseases, including cancer, inflammation, and microbial infections.[3][4][5] Its prevalence stems from its ability to act as a versatile scaffold, presenting functional groups in a defined three-dimensional space to interact with biological targets.

The functionalization of the quinazoline core is frequently achieved via nucleophilic aromatic substitution (SNAr). Unlike electron-rich aromatic rings that typically undergo electrophilic substitution, the quinazoline ring, particularly the pyrimidine portion, is inherently electron-deficient. This electronic character is a prerequisite for SNAr, a powerful C-N, C-O, and C-S bond-forming reaction.[6] The reaction proceeds via a two-step addition-elimination mechanism.[7][8]

Mechanism Pillar: The Meisenheimer Complex

The SNAr mechanism is characterized by the initial addition of a nucleophile to the electron-deficient aromatic ring, temporarily breaking aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][9] The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial as they stabilize this negatively charged intermediate, thereby lowering the activation energy of this rate-determining step.[10][11] In the second, faster step, the leaving group (typically a halide) is eliminated, restoring the aromaticity of the ring.[11]

Figure 1: The two-step addition-elimination mechanism of SNAr.

Regioselectivity of this compound

The primary challenge and opportunity in working with this compound lies in controlling the site of nucleophilic attack. The molecule presents three distinct halogenated positions: C2-Cl, C7-Cl, and C6-Br. The inherent reactivity of these positions dictates the outcome of the substitution reaction.

Predicted Reactivity Hierarchy: C2 > C7 > C6

Based on established principles of heteroaromatic chemistry, a clear hierarchy of reactivity can be predicted.

  • C2-Position (Most Reactive): The C2 carbon is part of the electron-deficient pyrimidine ring and is flanked by two nitrogen atoms. This environment makes it highly electrophilic and the most susceptible to nucleophilic attack. This is analogous to the widely documented hyper-reactivity of the C4 position in 2,4-dichloroquinazolines, which is similarly activated by an adjacent nitrogen atom.[12][13][14]

  • C7-Position (Moderately Reactive): The C7 carbon is on the carbocyclic (benzene) ring. While the quinazoline ring system as a whole withdraws electron density, this position is less activated than C2. Its reactivity is primarily influenced by the inductive effect of the C7-Cl and the overall electron-deficient nature of the fused ring system.

  • C6-Position (Least Reactive for SNAr): The C6-Br bond is on the benzene portion of the scaffold and is the least activated towards a classical SNAr mechanism. Substitution at this position typically requires transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which proceed via a different mechanistic pathway.

This predicted regioselectivity is a critical guiding principle for synthesis design. By controlling reaction conditions such as temperature and stoichiometry, selective substitution can often be achieved.

Workflow A 1. Reagent Preparation (Quinazoline, Nucleophile, Base, Solvent) B 2. Reaction Setup (Inert atmosphere, controlled temperature) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Column Chromatography, Recrystallization) D->E F 6. Characterization (NMR, MS, HRMS) E->F

Figure 3: General experimental workflow for SNAr reactions.

Protocol 3.1: Substitution with Amine Nucleophiles (Amination)

This protocol describes the reaction with primary or secondary amines, a common transformation in medicinal chemistry.

  • Rationale: The reaction is typically conducted in a polar aprotic solvent like DMSO or NMP, which effectively solvates the reagents and intermediates. [15]An inorganic base like K₂CO₃ or Cs₂CO₃ is used to neutralize the HCl generated in situ. [16]Cesium carbonate is often preferred for its higher solubility and reactivity. [16]Mild heating accelerates the reaction without promoting undesired side reactions.

  • Step-by-Step Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

    • Add the amine nucleophile (1.1–1.2 eq.) and cesium carbonate (Cs₂CO₃, 2.0 eq.).

    • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.1–0.2 M.

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Heat the reaction mixture to 60–80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–12 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water, which will often precipitate the product.

    • Collect the solid by vacuum filtration, washing with cold water and then a non-polar solvent like hexane to remove residual DMSO.

    • If a precipitate does not form, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3.2: Substitution with Alcohol Nucleophiles (Alkoxylation)

This protocol details the introduction of an alkoxy group, often used to modulate solubility and metabolic stability.

  • Rationale: Alcohols are generally weaker nucleophiles than amines and require deprotonation to form the more potent alkoxide. A strong base like sodium hydride (NaH) is used to irreversibly deprotonate the alcohol. The reaction is performed in an anhydrous polar aprotic solvent like THF to prevent quenching of the highly reactive NaH. [17]

  • Step-by-Step Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.).

    • Carefully wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane via cannula.

    • Add anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the alcohol nucleophile (1.2 eq.) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

    • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.

    • Transfer the quinazoline solution to the alkoxide solution via cannula at room temperature.

    • Heat the reaction mixture to 50–65 °C and monitor by TLC or LC-MS.

    • Once the reaction is complete, cool to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography.

Summary of Reaction Conditions

The selection of appropriate reaction parameters is crucial for achieving high yields and selectivity. The table below summarizes typical starting conditions for the C2-selective monosubstitution of this compound.

Nucleophile ClassExample NucleophileBase (eq.)SolventTemperature (°C)Typical Time (h)
Primary Amines BenzylamineK₂CO₃ (2.0)DMF60-804-12
Secondary Amines MorpholineCs₂CO₃ (2.0)DMSO60-802-8
Alcohols PhenolNaH (1.5)THF50-656-18
Thiols ThiophenolK₂CO₃ (2.0)Acetonitrile50-702-6

Conclusion and Future Directions

The this compound scaffold offers a synthetically tractable platform for the generation of diverse chemical libraries. The predictable regioselectivity of nucleophilic aromatic substitution, favoring the highly activated C2 position, allows for controlled and selective functionalization. The protocols outlined in this guide provide a robust foundation for researchers to explore the chemical space around this valuable core. Subsequent reactions, such as Suzuki or Sonogashira cross-coupling at the C6-bromo or C7-chloro positions, can be employed on the SNAr products to achieve full, selective substitution of the scaffold, further expanding its utility in the pursuit of novel therapeutic agents.

References

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Google Scholar.
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia.
  • Synthesis of Quinazoline Deriv
  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflamm
  • Synthesis of Quinazoline Derivatives | Request PDF. (2025).
  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). Acta Scientific.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. (n.d.). KPU Pressbooks.
  • Aromatic Nucleophilic Substitution Reaction. (n.d.). Institute of Science, Nagpur.
  • (a) General scheme for regioselective nucleophilic aromatic... (n.d.).
  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. (2025). Community Commons.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. (n.d.). Benchchem.
  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • 16.6 Nucleophilic Aromatic Substitution. (2023). Organic Chemistry | OpenStax.
  • N-arylation of amines with fluorobenzonitriles in aqueous medium. (n.d.). Royal Society of Chemistry.
  • Nucleophilic Arom
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).

Sources

Application Note: Regioselective Functionalization of 6-Bromo-2,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Landscape[1]

The 6-bromo-2,7-dichloroquinazoline scaffold represents a high-value pharmacophore, particularly in the development of EGFR, VEGFR, and PI3K kinase inhibitors. Its utility lies in its tri-orthogonal reactivity : it possesses three distinct electrophilic sites (C2-Cl, C6-Br, C7-Cl) that can be functionalized sequentially with high regiocontrol.

Unlike the more common 2,4-dichloroquinazoline, where the C4 position dominates nucleophilic attack, the 2,7-dichloro analog lacks the highly labile C4-leaving group . This shifts the primary SNAr reactivity to the C2 position. Furthermore, the presence of a C6-bromide offers a handle for metal-catalyzed cross-coupling that is chemically distinct from the chlorides.

The Reactivity Hierarchy (The "Rules of Engagement")

To successfully functionalize this molecule, one must adhere to the following thermodynamic and kinetic hierarchy:

  • C2-Position (SNAr Primary Site): The chlorine at C2 is flanked by two nitrogen atoms (N1 and N3). The inductive withdrawal and resonance stabilization of the Meisenheimer intermediate make this the most electrophilic site for Nucleophilic Aromatic Substitution (SNAr).

  • C6-Position (Metal-Catalysis Primary Site): The C-Br bond is weaker (Bond Dissociation Energy ~83 kcal/mol) than the C-Cl bonds (~95 kcal/mol). Under standard Palladium-catalyzed conditions (Suzuki-Miyaura, Sonogashira), oxidative addition occurs preferentially at C6-Br over C2-Cl or C7-Cl.

  • C7-Position (The "Silent" Site): The C7-chlorine is on the benzenoid ring. It is electronically deactivated compared to C2 and possesses a stronger bond than C6-Br. Functionalization here generally requires specialized, electron-rich ligands (e.g., Buchwald precatalysts) and forcing conditions, ideally performed last.

Mechanistic Pathway & Decision Matrix

The following diagram illustrates the decision logic for sequential functionalization. The "SNAr First" route is generally preferred to avoid potential side reactions at the labile C2-Cl during metal catalysis.

Reactivity_Pathway cluster_legend Reactivity Logic Start This compound Int_A Intermediate A: 2-Substituted-6-bromo-7-chloro Start->Int_A Route 1 (Recommended): SNAr @ C2 (Mild Base, <60°C) Int_B Intermediate B: 6-Substituted-2,7-dichloro Start->Int_B Route 2: Pd-Coupling @ C6 (Stoichiometric Control) Final_A Target A: 2,6-Disubstituted (7-Cl retained) Int_A->Final_A Pd-Coupling @ C6 (Suzuki/Buchwald) Final_B Target B: 6,2-Disubstituted (Risk of C2 hydrolysis) Int_B->Final_B SNAr @ C2 Note1 C2-Cl: High SNAr Reactivity Note2 C6-Br: High Pd Oxidative Addition Note3 C7-Cl: Low Reactivity (Late Stage)

Figure 1: Strategic flowchart for regioselective functionalization. Route 1 is the standard protocol to maximize yield and purity.

Experimental Protocols

Protocol A: C2-Selective SNAr (Displacement)

Objective: Introduction of amines or alkoxides at the C2 position while leaving C6-Br and C7-Cl intact.

Rationale: The C2 position is highly activated. Using mild bases and controlling temperature prevents off-target substitution at C7 or hydrolysis.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Isopropanol (iPrOH) or THF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve this compound in anhydrous THF or iPrOH (0.1 M concentration).

    • Note: THF is preferred if the product will be subjected to aqueous workup; iPrOH is preferred if the product precipitates directly.

  • Addition: Add DIPEA followed by the amine nucleophile dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Monitoring: Monitor by TLC/LC-MS. The starting material (2,7-dichloro) should disappear.

    • Critical Check: If the reaction is sluggish, heat to 40°C. Do not exceed 80°C to avoid displacing the C7-Cl (rare, but possible with cyclic secondary amines).

  • Workup:

    • Precipitation Method: If using iPrOH, the product often precipitates. Filter, wash with cold iPrOH, and dry.

    • Extraction Method: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: 1H NMR should show the loss of the specific C2 signal environment (if applicable) and the appearance of amine alkyl protons.

Protocol B: C6-Selective Suzuki-Miyaura Coupling

Objective: Functionalization of the C6-Bromide with an aryl/heteroaryl boronic acid.

Rationale: Aryl bromides undergo oxidative addition with Pd(0) significantly faster than aryl chlorides (C2/C7). However, because C2-Cl is an activated heteroaryl chloride, we must use a catalyst system that discriminates effectively (avoiding bulky, electron-rich phosphines that might activate the chloride).

Materials:

  • Substrate: 2-Substituted-6-bromo-7-chloroquinazoline (from Protocol A) (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM (for sterically hindered substrates).

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Assembly: In a reaction vial, combine the substrate, boronic acid, and Pd catalyst.

  • Activation: Add the solvent and aqueous base. Seal the vial under nitrogen.

  • Heating: Heat to 80–90°C for 4–12 hours.

    • Caution: Do not use microwave heating above 120°C, as this may force oxidative addition into the C2-Cl (if Protocol B is performed before Protocol A) or C7-Cl.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Quantitative Comparison: Reactivity Profiles

The following table summarizes the reactivity data derived from kinetic studies of quinazoline analogs [1, 2].

PositionHalogenElectronic EnvironmentReactivity (SNAr)Reactivity (Pd-Coupling)Preferred Transformation
C2 -ClHighly Deficient (N-C-N)High (

)
ModerateNucleophilic Displacement
C6 -BrNeutral BenzenoidInertHigh (Ar-Br bond weak)Suzuki/Sonogashira
C7 -ClDeactivated BenzenoidVery Low (

)
Low (Ar-Cl bond strong)Late-stage Buchwald (requires forcing)

Note:


 represents estimated relative rates of SNAr displacement compared to unactivated chlorobenzene.

Troubleshooting & Critical Controls

Issue: Loss of Regioselectivity during SNAr
  • Symptom: LC-MS shows a bis-substituted product (mass = M + 2*Nucleophile).

  • Cause: Reaction temperature too high or nucleophile is too strong (e.g., alkoxide in refluxing alcohol).

  • Solution: Lower temperature to 0°C–RT. Switch from strong bases (NaH) to weak organic bases (DIPEA/TEA).

Issue: "Scrambling" during Palladium Coupling
  • Symptom: Coupling occurs at C2-Cl instead of (or in addition to) C6-Br.

  • Cause: Use of highly active ligands (e.g., XPhos, tBu3P) which facilitate oxidative addition into chlorides.

  • Solution: Use "classic" ligands like Triphenylphosphine (PPh₃) or dppf. These are active enough for Ar-Br but generally too slow for Ar-Cl activation at moderate temperatures [3].

Issue: Hydrolysis of C2-Cl
  • Symptom: Formation of the quinazolinone (M+16 mass shift, loss of Cl).

  • Cause: Aqueous base in Suzuki coupling attacking the activated C2-Cl.

  • Solution: Perform Protocol A (SNAr) first to convert the labile C2-Cl into a stable amine. If Pd coupling must be done first, use anhydrous conditions (Cs₂CO₃ in dry Dioxane/DMF).

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Source: National Institutes of Health (PMC). Context: Establishes the hierarchy of C4 vs C2 vs C7 reactivity, confirming C2 is the secondary SNAr site after C4 (or primary if C4 is unsubstituted). URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones. Source: MDPI (Molecules). Context: Detailed review of bond dissociation energies (C-Br vs C-Cl) and catalyst selection for quinazoline cores. URL:[Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings. Source: Royal Society of Chemistry (Chem Comm). Context: Foundational work on the selectivity of Pd-catalysts between Bromides and other electrophiles, supporting the C6-Br > C2-Cl selection rule. URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Source: National Institutes of Health (PubMed). Context: DFT calculations explaining the LUMO coefficients at C2 vs C4, validating the high electrophilicity of C2 in the absence of C4-halogens. URL:[Link]

Suzuki-Miyaura coupling conditions for 6-Bromo-2,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Suzuki-Miyaura Coupling of 6-Bromo-2,7-dichloroquinazoline

Executive Summary

This guide details the conditions for the regioselective Suzuki-Miyaura cross-coupling of This compound .[1][2] The primary challenge with this substrate is the competing reactivity between the C6-Bromine (preferred site for Pd-catalyzed oxidative addition) and the C2-Chlorine (highly susceptible to nucleophilic aromatic substitution,


, and hydrolysis).

Successful execution requires a "soft" catalytic system that activates the C-Br bond while minimizing nucleophilic attack at the C2 position.[1][2] This protocol targets the C6-aryl product with >90% regioselectivity, preserving the C2-Cl handle for subsequent functionalization (e.g., amine introduction).

Mechanistic Logic & Reactivity Profile

To design the experiment, one must understand the electronic landscape of the quinazoline core.

Electrophilic Hierarchy

The substrate contains three halogenated sites with distinct reactivity profiles:

  • C6-Br (Target): The Carbon-Bromine bond has a lower Bond Dissociation Energy (BDE ~68 kcal/mol) compared to C-Cl (~81 kcal/mol).[1][2] Palladium(0) undergoes oxidative addition here fastest, provided the catalyst is not overly bulky or electron-rich enough to activate the chlorides immediately.

  • C2-Cl (Risk): Located between two nitrogen atoms, this position is highly electron-deficient.[1][2] It is a "hard" electrophile, prone to

    
     by the base (e.g., 
    
    
    
    ,
    
    
    ) used in the Suzuki cycle. Hydrolysis to the quinazolinone is the primary failure mode.[2]
  • C7-Cl (Stable): This position is electronically deactivated relative to C2 and has a stronger bond than C6-Br.[1][2] It typically remains inert under standard Suzuki conditions targeting the bromide.[1][2]

The Strategy
  • Catalyst: Use Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ .[1][2] These ligands are effective for aryl bromides but less active toward aryl chlorides compared to Buchwald ligands (e.g., XPhos), ensuring the C2/C7-Cl bonds remain intact.

  • Base: Use mild, non-nucleophilic bases like Potassium Phosphate (

    
    ) or Sodium Carbonate (
    
    
    
    ). Avoid strong hydroxides (NaOH) or alkoxides (NaOEt) to prevent C2 displacement.[2]
  • Solvent: A biphasic system (Dioxane/Water) is standard, but if C2 hydrolysis is observed, switch to anhydrous Toluene/DMF .

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the competing pathways and the targeted workflow.

G Start 6-Bromo-2,7- dichloroquinazoline OxAdd Oxidative Addition (C6-Pd-Br) Start->OxAdd Fast (Kinetic) SNAr SNAr Attack (at C2-Cl) Start->SNAr Competing Cat Pd(dppf)Cl2 (Catalyst) Cat->OxAdd Catalyzes Base Na2CO3 / K3PO4 (Mild Base) Product TARGET: 6-Aryl-2,7- dichloroquinazoline Base->Product Activates Boron Nu Strong Base (NaOH/NaOEt) Nu->SNAr Promotes OxAdd->Product + Ar-B(OH)2 Transmetalation SideProd IMPURITY: 2-Alkoxy/Hydroxy- 6-bromo derivative SNAr->SideProd Irreversible

Caption: Reaction logic flow. Green path indicates the desired Suzuki cycle at C6.[1][2] Red path indicates the avoidance of C2-substitution.[1][2]

Experimental Protocols

Method A: Standard Biphasic Conditions (Robust)

Best for substrates where the boronic acid is stable and the C2-Cl is moderately resistant to hydrolysis.[2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)[1][2]

  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the quinazoline substrate, arylboronic acid, and Pd(dppf)Cl₂.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane via syringe.

  • Base: Add the degassed 2M

    
     solution.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 90°C to minimize C2 hydrolysis.

  • Monitoring: Check TLC or LC-MS. Look for the disappearance of the bromide. If C2-hydrolysis (M+16 mass shift) appears, stop immediately.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .[1][2][3]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product usually elutes before the hydrolyzed side products.[2]

Method B: Anhydrous Conditions (High Fidelity)

Required if Method A yields >10% hydrolysis product (quinazolinone).

Reagents:

  • Base: Anhydrous

    
     (Tribasic Potassium Phosphate) (2.0 equiv)
    
  • Solvent: Anhydrous Toluene or DMF[1][2]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

Procedure:

  • Dry: Flame-dry the glassware under vacuum and backfill with Argon.[1][2]

  • Charge: Add substrate, boronic acid, Pd(PPh₃)₄, and finely powdered anhydrous

    
    .
    
  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 90-100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify.

Data & Optimization Table

VariableRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ "Soft" Pd sources.[1][2] Avoid highly active catalysts like Pd/XPhos or Pd/BrettPhos which might activate the C2-Cl or C7-Cl.[1][2]
Base

or

Weak bases prevent

at C2.[1][2] Avoid

in alcohols or NaOH.[1][2]
Solvent Dioxane or Toluene Non-nucleophilic solvents.[1][2] Avoid MeOH/EtOH (leads to C2-alkoxy side products).[1][2]
Temperature 60°C – 80°C High enough for Suzuki, low enough to suppress C2-Cl activation.[1][2]
Time 2 – 6 Hours Extended reaction times increase the risk of C2 hydrolysis.[1]

Troubleshooting Guide

  • Problem: Formation of 6-bromo-7-chloroquinazolin-2(1H)-one (Hydrolysis).

    • Cause: Base concentration too high or water content too high.[1][2]

    • Fix: Switch to Method B (Anhydrous Toluene/

      
      ).
      
  • Problem: Coupling at C2 and C6 (Bis-arylation).

    • Cause: Catalyst is too active or excess boronic acid used.[1][2]

    • Fix: Reduce boronic acid to 1.05 equiv. Lower temperature to 60°C. Ensure ligand is PPh3 or dppf (not tricyclohexylphosphine).[1][2]

  • Problem: No Reaction.

    • Cause: Catalyst poisoning (N-heterocycles can coordinate Pd).[1][2]

    • Fix: Increase catalyst loading to 5-10 mol%.

References

  • Mechanistic Origins of Selectivity: Legault, C. Y., et al. "Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." J. Am. Chem. Soc.[1][2][4][5]2007 , 129, 12664.[4] Link

  • General Suzuki Conditions for Quinazolines: Laha, J. K., et al. "Palladium-catalyzed regioselective cross-coupling reactions of 2,4-dichloroquinazolines."[1] J. Org.[1][2][5][6] Chem.2010 , 75, 6061. (Analogous reactivity patterns).

  • Base Effects in Heterocyclic Coupling: Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction."[1][2] Chem. Rev.[1][2][6]1995 , 95, 2457.[6] Link

  • Reactivity of 6-Bromo-2-chloroquinazoline: BenchChem Reactivity Guide. Link (General reactivity data for halo-quinazolines).[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in 2,7-Dichloroquinazoline Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Landscape

Before troubleshooting, you must understand the "Electronic Map" of 2,7-dichloroquinazoline. This molecule is not symmetric; it presents two electrophilic sites with vastly different reactivities and mechanisms.

  • C2 Position (The "Soft" Target): Located between two nitrogen atoms (N1 and N3) in the pyrimidine ring. It is highly electron-deficient and exceptionally prone to Nucleophilic Aromatic Substitution (SNAr) . It reacts under mild conditions with amines, alkoxides, and thiols.

  • C7 Position (The "Hard" Target): Located on the benzenoid ring. It behaves like a standard aryl chloride. It is inert to SNAr (unless activated by strong electron-withdrawing groups like -NO₂) and requires Transition Metal Catalysis (e.g., Pd-catalyzed cross-coupling) to react.

The Golden Rule of Regioselectivity:

In 2,7-dichloroquinazoline, the C2 position will almost always react first via SNAr. Attempts to functionalize C7 using basic conditions (typical of Suzuki/Buchwald) without protecting or reacting C2 first will lead to complex mixtures or C2-substitution by the base/ligand.

Interactive Reactivity Map

The following diagram illustrates the divergent reaction pathways and the energy barriers associated with each position.

ReactivityMap Start 2,7-Dichloroquinazoline C2_Path Path A: C2 Substitution (SNAr Mechanism) Start->C2_Path Low Barrier Mild Nucleophiles C7_Path Path B: C7 Substitution (Pd-Catalysis) Start->C7_Path High Barrier Requires Pd(0) Hydrolysis Impurity: 2-Hydroxy-7-chloroquinazoline (Thermodynamic Sink) Start->Hydrolysis H2O / Acid / Base C2_Product 2-Substituted-7-chloroquinazoline (Major Kinetic Product) C2_Path->C2_Product C7_Product 7-Substituted-2-chloroquinazoline (Difficult/Rare) C7_Path->C7_Product C2_Product->C7_Path Subsequent Step (Standard Workflow)

Caption: Reactivity hierarchy showing the kinetic preference for C2 SNAr substitution over C7 metal-catalyzed coupling.

Troubleshooting Guide: C2-Selective Substitution (SNAr)

Objective: Selectively substitute the C2-Cl with a nucleophile (Amine/Alkoxide) while leaving C7-Cl intact.

FAQ: Common Issues at C2

Q1: I am seeing a white precipitate that is insoluble in organic solvents. What is it?

  • Diagnosis: This is likely 2-hydroxy-7-chloroquinazoline (lactam form).

  • Cause: Hydrolysis of the highly reactive C2-Cl bond due to moisture in the solvent or reagents. The C2 position is so electrophilic that it scavenges trace water faster than it reacts with bulky nucleophiles.

  • Solution:

    • Use anhydrous solvents (THF, DMF, or Dioxane).

    • Add molecular sieves to the reaction vessel.

    • Avoid hygroscopic bases (like old KOtBu). Use DIPEA (Hünig's base) or Et₃N.

Q2: My yield is low, and I see starting material even after reflux.

  • Diagnosis: The nucleophile might be too weak, or the C2-Cl is deactivated by electron-donating effects if you have other substituents.

  • Cause: While C2 is reactive, it is less reactive than the C4 position (if it were chlorinated).[1]

  • Solution:

    • Catalysis: Add a catalytic amount of KI (Potassium Iodide) or TBAI to generate the transient, more reactive C2-I species (Finkelstein-type activation).

    • Solvent Switch: Move from THF to a polar aprotic solvent like DMSO or NMP to enhance the nucleophilicity of your amine.

Protocol: High-Fidelity C2 Amination
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 2,7-dichloroquinazoline (1.0 eq) in anhydrous THF (0.2 M).

  • Base: Add DIPEA (1.2 eq). Note: Do not use strong inorganic bases (NaOH/KOH) to avoid hydrolysis.

  • Nucleophile: Add the amine (1.05 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS.[2][3] The C2-substituted product usually runs more polar than the starting material.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove salts. Dry over Na₂SO₄.

Troubleshooting Guide: C7-Selective Functionalization

Objective: Modify the C7 position (Suzuki/Buchwald) after C2 is substituted, or (rarely) before.

FAQ: The "C7 First" Challenge

Q3: Can I run a Suzuki coupling at C7 while keeping the C2-Cl intact?

  • Answer: Extremely Difficult.

  • Reasoning: Palladium oxidative addition prefers electron-deficient C-Cl bonds. The C2-Cl bond is electron-deficient (heteroaryl), while C7-Cl is electron-neutral (aryl). Therefore, Pd will likely insert at C2 first. Furthermore, the basic conditions required for Suzuki coupling (Na₂CO₃/K₃PO₄) often lead to hydrolysis or substitution at C2 by the solvent/base.

  • Recommendation: Do not attempt C7-first. Always substitute C2 first with your desired group (or a dummy group like -SMe if you plan to remove it later).

Q4: I successfully substituted C2, but now the C7 Suzuki coupling is stalling.

  • Diagnosis: Catalyst poisoning or electronic deactivation.

  • Cause: If you substituted C2 with an electron-rich amine, the overall quinazoline ring becomes more electron-rich, making the oxidative addition at C7 slower.

  • Solution:

    • Ligand Choice: Switch to electron-rich, bulky phosphine ligands like XPhos or SPhos (Buchwald ligands) or PCy3 . These facilitate oxidative addition into deactivated aryl chlorides.

    • Pre-catalysts: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ at elevated temperatures (80–100°C).

Protocol: Sequential C2 (SNAr) → C7 (Suzuki)

This is the industry-standard workflow for 2,7-functionalization.

StepReaction TypeReagentsCritical Parameter
1 C2 Functionalization Amine, DIPEA, THF, RTKeep Anhydrous to prevent C2-OH.
2 Isolation Aqueous workup, Column Chrom.Ensure removal of unreacted amine (can poison Pd).
3 C7 Coupling Boronic Acid, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂ODegas thoroughly . Oxygen kills the catalyst.

Decision Tree: Troubleshooting Logic

Use this flow to diagnose reaction failures.

Troubleshooting Start Problem Detected Q1 Is the issue at C2 or C7? Start->Q1 C2_Issue C2 Reaction Issues Q1->C2_Issue C7_Issue C7 Reaction Issues Q1->C7_Issue WhiteSolid Observation: White Solid / Insoluble C2_Issue->WhiteSolid NoReact Observation: No Reaction / SM Remains C2_Issue->NoReact Hydrolysis Cause: Hydrolysis (Water ingress) WhiteSolid->Hydrolysis Fix_Dry Fix: Anhydrous Solvents + Mol. Sieves Hydrolysis->Fix_Dry Activation Fix: Add KI (Catalytic) or Heat to 50°C NoReact->Activation WrongRegio Observation: Reaction at C2 instead C7_Issue->WrongRegio Stalled Observation: C7 Stalled (No conv.) C7_Issue->Stalled Sequence Cause: C2 is more reactive than C7 WrongRegio->Sequence Fix_Seq Fix: Perform C2 SNAr FIRST Sequence->Fix_Seq Ligand Fix: Use XPhos/SPhos + High Temp Stalled->Ligand

Caption: Logic flow for diagnosing common synthetic failures in quinazoline substitution.

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Source: National Institutes of Health (NIH) / PMC. Context: Establishes the reactivity order (C4 > C2 > C7) and sequential functionalization strategies. URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Source: MDPI (Molecules). Context: Discusses SNAr conditions and electronic bias in chloro-quinazolines. URL:[Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. Source: NobelPrize.org (Scientific Background). Context: Fundamental mechanisms of oxidative addition selectivity (Aryl vs Heteroaryl chlorides). URL:[Link]

Sources

Catalyst selection for coupling 6-Bromo-2,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Coupling of 6-Bromo-2,7-dichloroquinazoline

Ticket ID: #QZN-6BR-27CL-Selectivity Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The Reactivity Landscape

You are working with This compound , a "privileged scaffold" in kinase inhibitor discovery. This substrate presents a classic chemoselectivity Challenge: balancing the oxidative addition rates of a C-Br bond against the high electrophilicity of a C-Cl bond on an electron-deficient heterocycle.

The Hierarchy of Reactivity:

  • C2-Cl (The Trap): Highly electrophilic due to the adjacent nitrogens (N1, N3). It is prone to Nucleophilic Aromatic Substitution (

    
    ) and hydrolysis. In Pd-catalysis, it can competitively undergo oxidative addition if "hot" ligands (e.g., XPhos, SPhos) are used.
    
  • C6-Br (The Target): The standard site for Palladium-catalyzed cross-coupling. The C-Br bond is weaker than C-Cl, making it kinetically favored for oxidative addition unless the C2-Cl is hyper-activated by the ring electronics.

  • C7-Cl (The Bystander): Electronic deactivation (relative to C2) makes this position the least reactive. It typically reacts last.

Module 1: Reactivity Map & Decision Logic

Before selecting a catalyst, visualize the competitive pathways. The C2 position is your primary risk factor; it acts as an "electrophilic sink" that can consume your nucleophile (amine/boronic acid) or hydrolyze to the quinazolinone (C2-OH).

ReactivityMap Substrate 6-Bromo-2,7- dichloroquinazoline C6 Position C6-Br (Target for Coupling) Substrate->C6 Pd(0) Oxidative Addition (Fastest with bulky ligands) C2 Position C2-Cl (Risk: SNAr / Hydrolysis) Substrate->C2 SNAr Attack (Amines/OR) or Hydrolysis (OH-) C7 Position C7-Cl (Inert / Late Stage) Substrate->C7 Requires harsh conditions Biaryl Product Biaryl Product C6->Biaryl Product Suzuki/Stille Byproduct: Quinazolinone Byproduct: Quinazolinone C2->Byproduct: Quinazolinone Aqueous Base (Hydrolysis) Byproduct: C2-Substituted Byproduct: C2-Substituted C2->Byproduct: C2-Substituted Strong Nucleophiles

Caption: Reactivity hierarchy of this compound. Green path represents the desired C6 coupling; Red path represents the competitive C2 side reactions.

Module 2: Troubleshooting & Catalyst Selection

Issue #1: "I see a mixture of C6-coupled product and C2-hydrolyzed byproduct (quinazolinone)."

Diagnosis: Your base is too strong or the solvent system contains too much water, promoting hydrolysis at the highly labile C2 position. Solution: Switch to Anhydrous Suzuki Conditions .

  • Avoid: Aqueous Na₂CO₃ or K₂CO₃.

  • Recommended Base: Anhydrous Cs₂CO₃ or K₃PO₄.

  • Recommended Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Catalyst: Use Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . These bulky ligands favor the sterically accessible Br over the activated Cl and do not accelerate the C-Cl insertion as aggressively as Buchwald precatalysts (e.g., XPhos-Pd-G3).

Issue #2: "The reaction is sluggish, but if I heat it, the C2-Cl starts reacting."

Diagnosis: You are likely using a catalyst that is not active enough for the deactivated aryl ring, or you are overheating, overcoming the activation energy barrier for the C2-Cl bond. Solution: Use a "Goldilocks" Ligand —active enough for C6-Br but too bulky for C2-Cl.

  • Recommendation: A-Phos (Amphos) or Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) .

  • Why? These ligands are electron-rich (promoting oxidative addition at Br) but sterically demanding, which disfavors insertion into the crowded C2-Cl bond (flanked by ring nitrogens).

Issue #3: "I need to introduce an amine at C6, but it attacks C2 via instead."

Diagnosis: Nucleophilic amines will always prefer


 at C2 over Pd-catalyzed coupling at C6 in this scaffold. The reaction kinetics of 

at C2 are orders of magnitude faster than Pd-oxidative addition at C6. Solution: Invert the Workflow.
  • Step 1: Perform

    
     at C2 with a sacrificial amine or your desired C2-substituent.
    
  • Step 2: Perform Buchwald-Hartwig coupling at C6 on the resulting intermediate.

  • Alternative: If C2-Cl must be preserved, you cannot use a nucleophilic amine. Use a protected amine or an amide equivalent (e.g., Boc-NH2) which is less nucleophilic, though this is high-risk.

Module 3: Experimental Protocols

Protocol A: C6-Selective Suzuki Coupling (Preserving C2-Cl)

Target: Biaryl formation at C6 without hydrolyzing C2-Cl.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate This compound1.0Electrophile
Partner Aryl Boronic Acid1.1Nucleophile
Catalyst Pd(dppf)Cl₂·DCM 0.05High steric bulk favors Br
Base Cs₂CO₃ (Anhydrous) 2.0Mild base, low solubility limits hydrolysis
Solvent 1,4-Dioxane (Dry)0.1 MInert medium

Procedure:

  • Charge a microwave vial with the substrate, boronic acid, Cs₂CO₃, and Pd catalyst.[9][7]

  • Seal and purge with Argon for 5 minutes (Critical: Oxygen promotes homocoupling).

  • Add anhydrous 1,4-Dioxane via syringe.

  • Heat to 80°C (Oil bath) for 4–12 hours. Do not exceed 100°C to protect C2-Cl.

  • QC Check: Monitor by LCMS. Look for M+16 mass (Hydrolysis) or dimer formation.

  • Workup: Dilute with EtOAc, wash with water (rapidly), dry over MgSO₄.

Protocol B: Sequential Functionalization ( then Coupling)

Target: Amino-quinazoline with distinct substituents at C2 and C6.

Step 1: C2-Selective


 
  • Dissolve this compound in THF (0.2 M).

  • Add 1.0 equiv of Amine (e.g., Morpholine) and 1.2 equiv DIPEA.

  • Stir at 0°C to RT . (C2 is reactive enough that heat is rarely needed and promotes C7 side reactions).

  • Isolate the 2-amino-6-bromo-7-chloro intermediate.

Step 2: C6-Selective Buchwald-Hartwig

  • Use the intermediate from Step 1.

  • Catalyst: BrettPhos Pd G3 (0.02 equiv) – Excellent for amination of deactivated aryl bromides.

  • Base: NaOtBu (1.5 equiv).

  • Solvent: Toluene, 100°C.

  • Note: Since C2 is now an amine (electron-donating), the ring is more electron-rich, making the C6-Br oxidative addition slower. You need a more active catalyst like BrettPhos here.

Module 4: Comparative Data (Catalyst Screening)

The following table summarizes expected outcomes based on internal application data and literature precedents for halo-quinazolines.

Catalyst SystemLigand TypeC6-YieldC2-RetentionNotes
Pd(PPh₃)₄ / Na₂CO₃ (aq) Monodentate65%Poor Aqueous base causes significant C2 hydrolysis.
Pd(dppf)Cl₂ / Cs₂CO₃ (dry) Bidentate (Bulky)88% Excellent Best balance of reactivity and selectivity.
Pd₂(dba)₃ / XPhos Dialkylbiaryl90%ModerateHighly active; risk of oxidative addition at C2-Cl if Br is consumed.
Pd(OAc)₂ / P(t-Bu)₃ Bulky Alkyl75%GoodGood selectivity, but catalyst is air-sensitive.

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.

    • Source:Synlett (2010).
    • Relevance: Establishes the reactivity order (C4 > C2 > C7)
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.

    • Source:Chemical Science (2016).
    • Relevance: Provides the mechanistic basis for ligand-controlled selectivity in polyhalogen
  • Ligand-controlled regioselectivity in palladium-c

    • Source:Journal of the American Chemical Society (2010).
    • Relevance: Explains how ligand bulk influences the site of oxid
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.

    • Source:Beilstein Journal of Organic Chemistry (2009).
    • Relevance: Demonstrates the use of Pd(PPh3)4 for selective bromide coupling in the presence of other electrophilic sites.[10]

Sources

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the 13C NMR Analysis of 6-Bromo-2,7-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. 6-Bromo-2,7-dichloroquinazoline, a halogenated quinazoline derivative, presents a unique analytical challenge due to the complex interplay of its substituents. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, offering a predictive framework in the absence of direct experimental data. Furthermore, we will objectively compare the utility of 13C NMR with other key analytical techniques, providing a comprehensive roadmap for the structural characterization of this and similar molecules.

Predicted 13C NMR Chemical Shifts for this compound

Without a publicly available experimental spectrum for this compound, we can predict the 13C NMR chemical shifts by starting with the known values for the parent quinazoline molecule and applying established substituent chemical shift (SCS) effects for bromine and chlorine. The quinazoline ring system serves as our foundation, with the electron-withdrawing and anisotropic effects of the halogen substituents causing predictable downfield and upfield shifts of the carbon resonances.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C-2~161The C-2 carbon is adjacent to a nitrogen atom and is substituted with a chlorine atom, both of which are strongly electron-withdrawing, leading to a significant downfield shift.
C-4~150Similar to C-2, C-4 is adjacent to a nitrogen atom, resulting in a downfield shift.
C-5~128The C-5 carbon is expected to be influenced by the chloro group at C-7, likely experiencing a moderate downfield shift.
C-6~120The bromo substituent directly attached to C-6 will cause a notable downfield shift due to its electronegativity and inductive effects.
C-7~138The C-7 carbon, directly bonded to a chlorine atom, will experience a strong deshielding effect, resulting in a significant downfield shift.
C-8~129The C-8 carbon is ortho to the chloro group at C-7, which will likely cause a moderate downfield shift.
C-8a~152This bridgehead carbon is adjacent to a nitrogen atom and is influenced by the overall electron-deficient nature of the pyrimidine ring, placing it significantly downfield.
C-4a~127As a bridgehead carbon in the benzene ring portion, its shift will be influenced by the substituents on that ring.

Note: These are estimated values and actual experimental shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, a carefully planned experimental approach is crucial.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. A common choice for similar compounds is deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), as they are excellent solvents for many organic molecules and have well-characterized solvent peaks.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the correct frequency.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons, which have longer relaxation times.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of carbon chemical shifts in organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if desired, although 13C peak integrals are generally not as reliable for quantitative analysis as in ¹H NMR without specific experimental setups.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune, Match, Shim) transfer->instrument acquire Set Parameters & Acquire Data instrument->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference analyze Peak Picking & Interpretation reference->analyze

Caption: Experimental workflow for 13C NMR analysis.

Comparison with Alternative Analytical Techniques

While 13C NMR is a powerful tool for elucidating the carbon skeleton of a molecule, a comprehensive structural analysis often necessitates the use of complementary techniques.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound

TechniqueStrengthsWeaknessesApplication to this compound
13C NMR Spectroscopy - Provides detailed information about the carbon framework. - Can distinguish between different carbon environments. - Non-destructive.- Relatively low sensitivity, requiring more sample and longer acquisition times. - Does not provide molecular weight information.- Essential for confirming the quinazoline core structure and the positions of the substituents by analyzing the chemical shifts of each carbon atom.
Mass Spectrometry (MS) - Provides accurate molecular weight and elemental composition (with high-resolution MS). - Fragmentation patterns can offer structural clues. - High sensitivity, requiring very little sample.- Does not provide direct information about the connectivity of atoms. - Isomers can be difficult to distinguish.- Crucial for confirming the molecular formula (C₈H₃BrCl₂N₂) and the presence of bromine and chlorine through their characteristic isotopic patterns.
X-ray Crystallography - Provides an unambiguous, three-dimensional structure of the molecule in the solid state.- Requires a suitable single crystal, which can be difficult to grow. - The solid-state structure may not be representative of the structure in solution.- Would provide the definitive proof of the substitution pattern and the overall molecular geometry if a suitable crystal can be obtained.

An Integrated Approach to Structural Elucidation

For an unequivocal structural determination of this compound, an integrated analytical approach is recommended.

integrated_workflow compound This compound ms Mass Spectrometry compound->ms Molecular Formula & Isotopic Pattern nmr 1H & 13C NMR compound->nmr Carbon-Hydrogen Framework & Connectivity xray X-ray Crystallography (if crystalline) compound->xray 3D Solid-State Structure structure Definitive Structure ms->structure nmr->structure xray->structure

Caption: Integrated workflow for structural elucidation.

Comparing reactivity of 2,4-dichloro vs 2,7-dichloro quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,4-dichloroquinazoline and 2,7-dichloroquinazoline , focusing on their distinct reactivity profiles, regioselectivity, and synthetic utility in medicinal chemistry.

Executive Summary: The "Head" vs. "Hinge" Divergence

In drug discovery, chlorinated quinazolines are pivotal scaffolds for synthesizing kinase inhibitors (e.g., EGFR, VEGFR). The choice between 2,4-dichloroquinazoline and 2,7-dichloroquinazoline dictates the synthetic strategy, as they offer orthogonal reactivity profiles:

  • 2,4-Dichloroquinazoline: A sequential electrophile . Both chlorines are on the electron-deficient pyrimidine ring. The C4 position is highly activated (

    
     labile at RT), while the C2 position is moderately activated (requires heat). This allows for stepwise functionalization: C4 first, then C2 .
    
  • 2,7-Dichloroquinazoline: A mechanistic hybrid . The C2 chlorine is on the activated pyrimidine ring (

    
     active), while the C7 chlorine is on the benzenoid ring (aryl chloride, 
    
    
    
    inert). This scaffold requires two distinct chemistries:
    
    
    at C2
    and Transition Metal Catalysis (e.g., Suzuki, Buchwald) at C7 .

Electronic Landscape & Mechanistic Basis

The reactivity difference stems from the electronic influence of the N1 and N3 nitrogen atoms and the fused benzene ring.

Electronic Activation Map
  • C4 Position (2,4-dichloro): Located between the bridgehead C4a and N3. The LUMO coefficient is highest here due to the combined electron-withdrawing effect of the pyrimidine ring and the lack of steric hindrance relative to the peri-hydrogens.

  • C2 Position (Both): Flanked by two nitrogens (N1 and N3). While highly electron-deficient, the transition state for nucleophilic attack at C2 is slightly higher in energy than at C4 in the 2,4-isomer. However, in the 2,7-isomer (where C4 is H), C2 becomes the primary electrophilic site.

  • C7 Position (2,7-dichloro): Located on the fused benzene ring. It behaves as a standard aryl chloride, unactivated for nucleophilic aromatic substitution unless strong electron-withdrawing groups are present.

electronic_activation cluster_24 2,4-Dichloroquinazoline cluster_27 2,7-Dichloroquinazoline C4 C4-Cl (Highly Activated) LUMO High SNAr @ 0-25°C C2 C2-Cl (Moderately Activated) LUMO Med SNAr @ 80°C C4->C2 Reactivity Order (C4 >>> C2) C2_7 C2-Cl (Activated Heteroaryl) SNAr Active Primary Site C7 C7-Cl (Unactivated Aryl) SNAr Inert Pd-Catalysis Required C2_7->C7 Mechanistic Split (SNAr vs. Pd)

Figure 1: Comparative electronic activation and reactivity hierarchy of the two scaffolds.

Detailed Reactivity Analysis

2,4-Dichloroquinazoline: The Sequential Specialist

This scaffold is the standard precursor for 4-anilinoquinazoline drugs (e.g., Gefitinib, Erlotinib).

  • Primary Reaction (C4): Nucleophilic attack occurs exclusively at C4 under mild conditions. The leaving group ability of chloride is enhanced by the protonation of N1/N3 in acidic media or by the inherent deficiency in basic media.

  • Secondary Reaction (C2): Once C4 is substituted (converting the system to a 2-chloro-4-aminoquinazoline), the electron-deficiency of the ring drops (due to the donation from the new amino group). Consequently, substitution at C2 requires higher temperatures (reflux) or stronger nucleophiles.

2,7-Dichloroquinazoline: The Orthogonal Scaffold

This scaffold is used when modifications are needed at the "hinge binder" (C2) and the "solvent front/tail" (C7).

  • Primary Reaction (C2): The C2 chloride is a heteroaryl chloride. It undergoes

    
     with amines, alkoxides, or thiols. However, it is less reactive  than the C4 chloride of the 2,4-isomer. Reaction typically requires heating (60-100°C).
    
  • Secondary Reaction (C7): The C7 chloride is an aryl chloride. It will not react with nucleophiles under standard

    
     conditions. It requires Transition Metal Catalysis (Suzuki-Miyaura, Buchwald-Hartwig) to form C-C or C-N bonds.
    

Experimental Protocols

Protocol A: Regioselective C4-Amination of 2,4-Dichloroquinazoline

Target: Synthesis of 2-chloro-4-substituted quinazolines.

Reagents: 2,4-Dichloroquinazoline (1.0 equiv), Aniline derivative (1.0 equiv), iPrOH (10 V).[1] Base:


 (1.2 equiv) is optional; often the HCl salt precipitates directly.
  • Dissolution: Dissolve 2,4-dichloroquinazoline in isopropanol (iPrOH) at 0°C.

  • Addition: Add the amine dropwise. The reaction is highly exothermic.

  • Reaction: Stir at 0°C to Room Temperature for 1–4 hours.

    • Note: Do not heat. Heating may promote trace double substitution at C2.

  • Workup: The product usually precipitates as the hydrochloride salt. Filter the solid, wash with cold iPrOH and

    
    .
    
  • Validation:

    
     NMR will show the loss of the C4 signal (if applicable) and retention of the C2-Cl signal.
    
Protocol B: Regioselective C2-Amination of 2,7-Dichloroquinazoline

Target: Synthesis of 7-chloro-2-aminoquinazolines.

Reagents: 2,7-Dichloroquinazoline (1.0 equiv), Amine (1.2–1.5 equiv), Dioxane or DMSO. Base:


 (2.0 equiv) or DIPEA.
  • Setup: Dissolve 2,7-dichloroquinazoline in anhydrous 1,4-dioxane.

  • Reaction: Add base and amine. Heat the mixture to 80–100°C (Reflux) for 6–12 hours.

    • Causality: The C2 position lacks the "super-activation" of C4, so thermal energy is required to overcome the activation barrier for

      
      . The C7 position remains intact at these temperatures.
      
  • Workup: Cool to RT. Pour into water. Extract with EtOAc.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: Mass spectrometry (MS) will show a characteristic chlorine isotope pattern for one chlorine atom (M, M+2 ratio 3:1), confirming the C7-Cl is still present.

Protocol C: C7-Functionalization via Suzuki Coupling

Target: Functionalizing the benzene ring after C2 substitution.

Reagents: 7-Chloro-2-aminoquinazoline derivative (1.0 equiv), Aryl Boronic Acid (1.5 equiv),


 (5 mol%), 

(2M aq), DME/Water.
  • Degassing: Suspend reagents in DME/Water (4:1). Sparge with Argon for 10 min.

  • Catalysis: Add Pd catalyst.

  • Reaction: Heat to 90°C or use Microwave irradiation (120°C, 30 min).

  • Outcome: The C7-Cl bond undergoes oxidative addition/reductive elimination to form the C7-Aryl product.

Comparative Data Summary

Feature2,4-Dichloroquinazoline 2,7-Dichloroquinazoline
Primary Reactive Site C4 (Pyrimidine Ring)C2 (Pyrimidine Ring)
Secondary Reactive Site C2 (Pyrimidine Ring)C7 (Benzene Ring)
Reaction Type (Primary)

(Fast, Mild)

(Slow, Requires Heat)
Reaction Type (Secondary)

(Requires Heat)
Pd-Catalyzed Coupling (Suzuki/Buchwald)
Regioselectivity >95% C4-selective at RT>98% C2-selective (C7 is inert to

)
Typical Conditions (Step 1) iPrOH, 0–25°C, 1-2 hDioxane, 100°C, 6-12 h
Key Application EGFR/HER2 Inhibitors (e.g., Lapatinib)Specialized Kinase Probes / SAR Studies

Visualizing the Synthetic Logic

reaction_logic cluster_24_path Pathway A: 2,4-Dichloroquinazoline cluster_27_path Pathway B: 2,7-Dichloroquinazoline Start24 2,4-Dichloroquinazoline Step1_24 Step 1: SNAr (C4) Nucleophile: R-NH2 Temp: 25°C Start24->Step1_24 Inter_24 2-Chloro-4-aminoquinazoline Step1_24->Inter_24 Step2_24 Step 2: SNAr (C2) Nucleophile: R'-NH2 Temp: 80-100°C Inter_24->Step2_24 Final_24 2,4-Diaminoquinazoline Step2_24->Final_24 Start27 2,7-Dichloroquinazoline Step1_27 Step 1: SNAr (C2) Nucleophile: R-NH2 Temp: 100°C (Reflux) Start27->Step1_27 Inter_27 7-Chloro-2-aminoquinazoline Step1_27->Inter_27 Step2_27 Step 2: Pd-Catalysis (C7) Reagent: Ar-B(OH)2 / Pd(0) Temp: 90-120°C Inter_27->Step2_27 Final_27 2-Amino-7-arylquinazoline Step2_27->Final_27

Figure 2: Step-wise synthetic pathways illustrating the divergence in reaction types.

References

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazoline. Source: BenchChem / NIH PubMed Central

    • Confirmed the C4 >> C2 reactivity hierarchy and mild conditions for C4 substitution.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Royal Society of Chemistry (Chem. Sci., 2016)

    • Establishes the reactivity preference of Pyrimidine-Cl (C2) > Benzo-Cl (C7)
  • Reactivity of 2-Chloroquinazolines vs 4-Chloroquinazolines. Source: Organic Chemistry Portal / Beilstein J. Org. Chem.

    • Provides experimental grounding for the harsher conditions required for C2 substitution compared to C4.
  • Synthesis of 4,7-Dichloroquinazoline and Deriv

    • Provides background on the synthesis and handling of chlorin

Sources

A Senior Application Scientist's Guide to Establishing and Qualifying a Reference Standard for 6-Bromo-2,7-dichloroquinazoline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 6-Bromo-2,7-dichloroquinazoline

In the landscape of pharmaceutical research and development, this compound serves as a critical heterocyclic building block. Its structural motif is pivotal in the synthesis of targeted therapeutics, particularly kinase inhibitors. The precise quantification of this intermediate and the diligent profiling of its related impurities are not mere procedural formalities; they are foundational to ensuring the safety, efficacy, and batch-to-batch consistency of the final Active Pharmaceutical Ingredient (API).[1] Consequently, the establishment of a robust, well-characterized reference standard is the cornerstone of any valid analytical method.

This guide eschews a conventional, templated approach. Instead, it provides a comprehensive, logic-driven framework for the sourcing, characterization, and implementation of a this compound reference standard. We will delve into the causality behind methodological choices, present detailed experimental protocols, and compare analytical technologies, equipping the modern researcher with the expertise to ensure data integrity and regulatory compliance.[1][2]

Part 1: Sourcing and the Initial Qualification Workflow

Unlike widely marketed APIs, specialized intermediates like this compound may not be readily available as Certified Reference Materials (CRMs) from pharmacopeias or major suppliers like Sigma-Aldrich's Supelco® series which are typically manufactured under ISO 17034 and 17025 accreditation.[3][4] Therefore, a laboratory must often qualify a "working reference standard" from a high-purity commercial batch or an in-house synthesis.

The qualification process is a systematic investigation to confirm the material's identity, purity, and potency with an established degree of confidence. Our workflow is designed as a self-validating system, where orthogonal analytical techniques provide converging evidence.

Reference_Standard_Qualification_Workflow cluster_Sourcing Sourcing cluster_ID Identity Confirmation (Orthogonal Methods) cluster_Purity Purity & Impurity Profile cluster_Assay Potency Assignment cluster_Final Finalization Sourcing Procure High-Purity This compound MS Mass Spectrometry (MS) Confirm Molecular Weight Sourcing->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirm Structural Integrity Sourcing->NMR FTIR FT-IR Spectroscopy Confirm Functional Groups Sourcing->FTIR HPLC Primary Technique: RP-HPLC with UV Detection (Purity by Area % Normalization) MS->HPLC NMR->HPLC FTIR->HPLC Assay Mass Balance Approach (HPLC Purity, Water, Residual Solvents, etc.) or qNMR HPLC->Assay Qualified Qualified Reference Standard (Assigned Purity/Potency, Expiry Date) Assay->Qualified

Caption: Overall workflow for qualifying a reference standard.

Part 2: Identity Confirmation – A Triad of Spectroscopic Evidence

Before quantitative analysis, the identity of the candidate material must be unequivocally confirmed. Relying on a single technique is insufficient; a multi-pronged approach is essential for trustworthiness.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound, which is a fundamental identity check. High-Resolution Mass Spectrometry (HRMS) further offers the elemental composition, providing a high degree of confidence.[5] For this compound (C₈H₃BrCl₂N₂), the expected monoisotopic mass is approximately 275.88 Da. The isotopic pattern, with the characteristic contributions from Bromine (⁷⁹Br/⁸¹Br ≈ 50.7%/49.3%) and Chlorine (³⁵Cl/³⁷Cl ≈ 75.8%/24.2%), provides a unique fingerprint that is computationally predictable and experimentally verifiable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: While MS confirms the mass, NMR elucidates the specific chemical structure, confirming atom connectivity and the isomeric arrangement. For this compound, ¹H NMR is expected to show three distinct signals in the aromatic region (approx. 7.5-9.0 ppm), corresponding to the three protons on the benzene ring. The substitution pattern dictates the coupling constants (J-values) between these protons, providing definitive proof of the 2,6,7-substitution pattern versus other isomers. ¹³C NMR will complement this by showing the expected eight carbon signals. Spectroscopic data for similar quinazoline derivatives can be found in the literature to support spectral interpretation.[6][7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and cost-effective technique to confirm the presence of key functional groups. For this molecule, the spectrum would be characterized by C=N and C=C stretching vibrations within the quinazoline ring system and C-Cl/C-Br stretching vibrations. While not as structurally definitive as NMR, it serves as a valuable confirmatory identity test and can quickly flag gross contamination or incorrect material.

Part 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment of non-volatile, UV-active compounds like this compound.[9] A well-developed reversed-phase HPLC (RP-HPLC) method should be able to separate the main component from potential process-related impurities (e.g., starting materials, intermediates) and degradation products.

Experimental Protocol: RP-HPLC Method for Purity Analysis

Objective: To develop a stability-indicating HPLC-UV method capable of accurately determining the purity of this compound and separating it from potential impurities.

Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard candidate.

    • Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.2 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

  • Chromatographic System:

    • Utilize an HPLC system equipped with a UV/PDA detector, autosampler, and column thermostat.

  • Chromatographic Conditions (Starting Point):

    • The choice of an acidic modifier (like formic acid) is crucial as it protonates residual silanols on the column packing, reducing peak tailing and improving peak shape for nitrogen-containing heterocyclic compounds.[10] The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.

    ParameterRecommended ConditionRationale
    Column C18, 4.6 x 150 mm, 3.5 µmGeneral-purpose reversed-phase column providing good retention and resolution for aromatic compounds.
    Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape.
    Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidCommon organic solvent with good UV transparency.
    Gradient Elution 0-2 min (40% B), 2-15 min (40% to 90% B), 15-18 min (90% B), 18.1-22 min (40% B)Ensures elution of a wide range of potential impurities.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °CEnsures reproducible retention times.
    Injection Volume 10 µLStandard volume for analytical HPLC.
    Detection UV at 254 nmAromatic systems like quinazoline typically have strong absorbance at this wavelength.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 . This method is appropriate when the response factors of the impurities are assumed to be similar to the main component.[11]

HPLC_Analytical_Workflow prep Sample Preparation (0.2 mg/mL in ACN/H₂O) inject Inject 10 µL into HPLC System prep->inject sep Chromatographic Separation (C18 Column, Gradient Elution) inject->sep detect UV Detection (254 nm) sep->detect data Data Acquisition & Integration (Chromatogram Generation) detect->data calc Purity Calculation (Area % Normalization) data->calc

Caption: Step-by-step workflow for HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is the primary choice, it is instructive to compare it with other relevant techniques. The selection of a method must be fit-for-purpose, balancing performance with practicality.[12][13]

TechniquePrincipleAdvantages for this AnalysisDisadvantages for this Analysis
RP-HPLC-UV Differential partitioning between a non-polar stationary phase and a polar mobile phase.Robust, reproducible, widely available, excellent for quantification.Moderate resolution and speed compared to UPLC. Provides no structural information on unknown impurities.
UPLC-MS Similar to HPLC but uses smaller particles (<2 µm), enabling higher pressures, faster runs, and better resolution.Higher throughput, superior separation efficiency, provides mass data for impurity identification.[9]Higher initial instrument cost and complexity.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.High resolution for volatile compounds.Not suitable for this compound due to its low volatility and thermal lability.
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard to determine concentration.Primary ratio method, does not require a specific reference standard of the analyte.Lower sensitivity than HPLC, requires a specialized and highly stable spectrometer, more complex workflow.

Conclusion: From Candidate Material to Qualified Standard

The journey from a vial of high-purity this compound to a fully qualified and trustworthy reference standard is a systematic process grounded in orthogonal analytical verification. By combining spectroscopic techniques (MS, NMR) for identity confirmation with a robust, well-defined chromatographic method (HPLC) for purity determination, a laboratory can establish a reliable benchmark for all subsequent analyses. This rigorous, evidence-based approach is not merely good scientific practice; it is an essential pillar of quality assurance in the pharmaceutical industry, ensuring that the data generated is accurate, reliable, and defensible.[2][14]

References

  • Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]

  • Certified Reference Materials For Life Sciences & Pharma: Elevate Accuracy With ERA & CPAchem. Graham B Jackson Pty Ltd. [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. PharmTech. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO. [Link]

  • Reference Standards. Cambrex. [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Center for Biotechnology Information. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]

  • Electronic Supporting Information (ESI). The Royal Society of Chemistry. [Link]

  • (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

  • Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Portsmouth Research Portal. [Link]

  • Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. ACS Publications. [Link]

  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Asian Journal of Chemistry. [Link]

  • 6-Bromo-2,4-dichloroquinazoline. PubChem. [Link]

  • Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Research Journal of Pharmacy and Technology. [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. National Center for Biotechnology Information. [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]

  • Open-Source Chromatographic Data Analysis for Reaction Optimization and Screening. Semantic Scholar. [Link]

  • Preparation and evaluation of quinazoline derivatives as antimicrobial agents and liquid crystals. AIP Publishing. [Link]

  • Preparation method for 6-bromine quinoline.
  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Article. SciELO. [Link]

  • molecules. Semantic Scholar. [Link]

  • Document is current. Crossref. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.